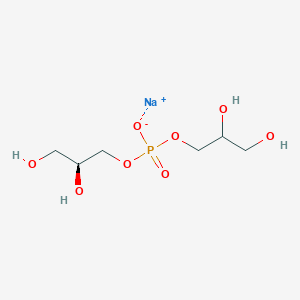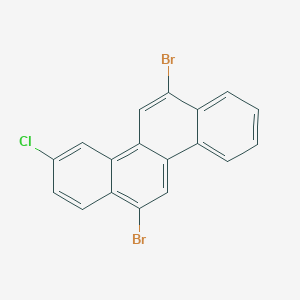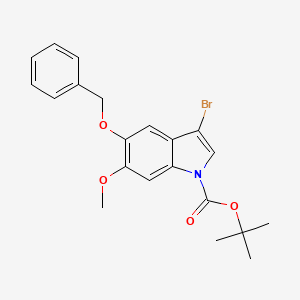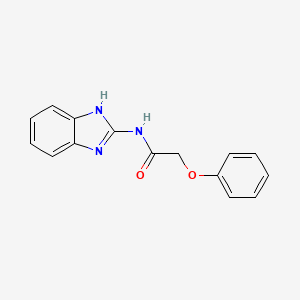![molecular formula C6H4ClN3O2S2 B13123678 4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide is an organic compound that features both a thieno and a pyrimidine ring in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide typically involves multiple steps. One common method starts with the Gewald reaction, which involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source. This leads to the formation of 2-aminothiophenes, which are then used as precursors for the thienopyrimidine core . The process involves pyrimidone formation, bromination, and chlorination .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. The process generally involves the use of standard laboratory equipment and avoids the need for chromatography for purification . This makes the production process more robust and suitable for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, phosphorus oxychloride for chlorination, and various oxidizing and reducing agents . The conditions for these reactions are typically mild to moderate, making them suitable for laboratory and industrial settings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination and chlorination lead to the formation of 6-bromo-4-chlorothieno[2,3-d]pyrimidine .
Aplicaciones Científicas De Investigación
4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as an antiviral, antimicrobial, and anticancer agent.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria . This inhibition prevents bacterial replication and makes the compound effective as an antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
- 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid
Uniqueness
4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets
Propiedades
Fórmula molecular |
C6H4ClN3O2S2 |
|---|---|
Peso molecular |
249.7 g/mol |
Nombre IUPAC |
4-chlorothieno[3,2-d]pyrimidine-6-sulfonamide |
InChI |
InChI=1S/C6H4ClN3O2S2/c7-6-5-3(9-2-10-6)1-4(13-5)14(8,11)12/h1-2H,(H2,8,11,12) |
Clave InChI |
FDXOJUJEDPIXDI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC2=C1N=CN=C2Cl)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(6-Fluoro-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl)-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione;dihydrochloride](/img/structure/B13123618.png)


![tert-butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate](/img/structure/B13123632.png)

![Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B13123653.png)






![3,6,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123689.png)
![benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13123693.png)
